basic properties of octahydro-1(2H)-naphthalenone
basic properties of octahydro-1(2H)-naphthalenone
An In-depth Technical Guide to Octahydro-1(2H)-naphthalenone
This guide provides a comprehensive overview of the core chemical and physical properties of octahydro-1(2H)-naphthalenone, a foundational bicyclic ketone. Commonly referred to as 1-decalone, this compound is a linchpin in synthetic organic chemistry and serves as a critical structural motif in numerous natural products and pharmaceutical agents. Its significance lies in the stereochemical complexity arising from the fusion of its two saturated six-membered rings, which gives rise to distinct cis and trans diastereomers. Understanding the properties of these isomers is paramount for researchers, scientists, and drug development professionals who utilize them as versatile building blocks for complex molecular architectures.
This document delves into the compound's structural nuances, physicochemical characteristics, spectroscopic signatures, and fundamental reactivity, providing the in-depth knowledge required for its effective application in a research and development setting.
Chemical Identity and Stereoisomerism
Octahydro-1(2H)-naphthalenone is a bicyclic ketone with the molecular formula C₁₀H₁₆O.[1][2][3] The fusion of the two cyclohexane rings can result in two diastereomeric forms: cis-1-decalone and trans-1-decalone. This stereoisomerism dictates the molecule's three-dimensional shape, stability, and reactivity, making it a crucial consideration in experimental design.
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trans-1-Decalone : In this isomer, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system. This configuration locks the molecule into a rigid, relatively stable double chair conformation.
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cis-1-Decalone : Here, the bridgehead hydrogens are on the same side of the ring system. This arrangement allows for conformational flexibility, with the molecule able to undergo a "ring flip" between two different double chair conformations.
The specific stereochemistry is a critical identifier, and different isomers are registered under distinct CAS numbers.
| Isomer/Mixture | IUPAC Name | CAS Number | PubChem CID |
| cis-isomer | (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | 21370-71-8 | [4]([Link]) |
| trans-isomer | (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | 936-18-5 | [5]([Link]) |
Below are the graphical representations of the cis and trans ring fusions.
Caption: Chemical structures of trans- and cis-1-decalone.
Physicochemical Properties
The physical and chemical properties of octahydro-1(2H)-naphthalenone are well-documented, though values can vary slightly depending on the isomeric composition of the sample. The data presented below are for specific isomers where available.
| Property | Value | Isomer | Source |
| Molecular Formula | C₁₀H₁₆O | Both | PubChem[1][3] |
| Molecular Weight | 152.23 g/mol | Both | PubChem[1][2][3] |
| Boiling Point (Tboil) | 526.58 K (253.43 °C) | trans-2-isomer | Cheméo |
| Melting Point (Tfus) | 292.48 K (19.33 °C) | trans-2-isomer | Cheméo |
| logP (Octanol/Water) | 2.546 | trans-2-isomer | Cheméo |
| Exact Mass | 152.120115130 Da | Both | PubChem[1][2][3] |
| Hydrogen Bond Donors | 0 | Both | PubChem[1][3] |
| Hydrogen Bond Acceptors | 1 | Both | PubChem[1][3] |
| Rotatable Bond Count | 0 | Both | PubChem[1][3] |
Spectroscopic and Analytical Characterization
Definitive identification and differentiation of the cis and trans isomers rely on modern analytical techniques. As a Senior Application Scientist, I cannot overstate the importance of using a combination of methods for unambiguous structural confirmation.
Key Spectroscopic Features:
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1700-1725 cm⁻¹. The precise wavenumber can offer clues about ring strain and conformation, which may differ slightly between the cis and trans isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectra of the isomers are complex due to the number of overlapping signals in the aliphatic region (typically 1.0-2.5 ppm). However, the signals for the bridgehead protons are diagnostically significant. The coupling constants between these and adjacent protons can help determine the dihedral angles and thus the stereochemistry of the ring junction.
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¹³C NMR : The carbon spectrum provides a clearer picture. It will show a distinct signal for the carbonyl carbon downfield (around 210-215 ppm) and a series of signals in the aliphatic region (20-50 ppm). The number and chemical shifts of the aliphatic signals differ between the more symmetric trans isomer and the less symmetric cis isomer.
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Mass Spectrometry (MS) : Under electron ionization (EI), octahydro-1(2H)-naphthalenone typically shows a clear molecular ion (M⁺) peak at m/z 152. The fragmentation pattern is complex but provides a characteristic fingerprint that can be compared against spectral libraries like those from NIST for confirmation.[1]
Experimental Protocol: Isomer Separation and Identification by GC-MS
The causality behind using Gas Chromatography-Mass Spectrometry (GC-MS) is twofold: GC provides excellent separation of the volatile cis and trans isomers based on their slight differences in boiling point and polarity, while MS provides definitive identification based on their mass-to-charge ratio and fragmentation pattern.
Caption: Standard workflow for the GC-MS analysis of 1-decalone isomers.
Synthesis and Reactivity
General Synthesis Pathway
Octahydro-1(2H)-naphthalenone and its derivatives are commonly synthesized via the Robinson annulation , a powerful ring-forming reaction in organic chemistry. This method involves a Michael addition followed by an intramolecular aldol condensation. The choice of reaction conditions can influence the stereochemical outcome, providing access to either the cis or trans isomer. Catalytic hydrogenation of substituted α- or β-naphthols is another widely used industrial method.
Core Reactivity
The chemical behavior of 1-decalone is dominated by its ketone functionality. Its rigid bicyclic structure, however, imposes significant steric constraints that guide the stereochemical outcome of its reactions.
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Enolate Formation : The ketone can be deprotonated at the α-positions (C2 and C8a) to form an enolate. The regioselectivity of this deprotonation (kinetic vs. thermodynamic control) is a cornerstone of its synthetic utility, allowing for subsequent reactions like alkylations and aldol additions.
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Reduction : The carbonyl group can be reduced to a hydroxyl group, forming the corresponding decalin-1-ol. The stereochemical outcome of this reduction is highly dependent on the steric hindrance presented by the bicyclic frame. Reagents like sodium borohydride (NaBH₄) will typically approach from the less hindered face, leading to a predictable stereoisomer of the alcohol.
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Wittig Reaction : The carbonyl can be converted into a carbon-carbon double bond via the Wittig reaction, providing a route to exocyclic alkenes which are valuable synthetic intermediates.
Applications in Drug Development and Research
The decalin framework (octahydronaphthalene) is a prevalent scaffold in a vast array of biologically active molecules, most notably steroids, terpenoids, and alkaloids. Therefore, octahydro-1(2H)-naphthalenone serves as an invaluable starting material and building block in the synthesis of pharmaceuticals.
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Steroid Synthesis : The A/B ring system of many steroids is a trans-fused decalin system. Synthetic routes to steroids often rely on constructing this core using 1-decalone derivatives.
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Natural Product Synthesis : Many terpenoids, known for their diverse biological activities (e.g., anti-inflammatory, anti-cancer), contain the decalin motif. 1-decalone provides a readily available and stereochemically defined starting point for the total synthesis of these complex molecules.
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Scaffold for Medicinal Chemistry : In drug discovery, the rigid decalin scaffold is used to hold functional groups in a specific three-dimensional orientation. This allows medicinal chemists to probe the structure-activity relationship (SAR) of a drug candidate by systematically modifying the substituents on a conformationally restricted core.
Safety and Handling
Octahydro-1(2H)-naphthalenone is a combustible liquid and may cause skin and eye irritation. Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling : Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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Cheméo. (n.d.). 2(1H)-Naphthalenone, octahydro-, trans- (CAS 16021-08-2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11062574, 1(2H)-Naphthalenone, octahydro-, cis-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574023, 1(2H)-Naphthalenone, octahydro-8a-methyl-, cis-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, octahydro-4a,8a-dimethyl-7-(1-methylethyl)-, [4aR-(4aα,7β,8aα)]-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7166675, 2(1H)-Naphthalenone, octahydro-, trans-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89486, rel-(4aR,8aS)-Octahydro-1(2H)-naphthalenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98498, 2(1H)-Naphthalenone, octahydro-, (4aR,8aS)-rel-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2(1H)-Naphthalenone, octahydro-, trans-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1(2H)-Naphthalenone, octahydro-, cis- | C10H16O | CID 11062574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(1H)-Naphthalenone, octahydro-, trans- | C10H16O | CID 7166675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rel-(4aR,8aS)-Octahydro-1(2H)-naphthalenone | C10H16O | CID 89486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2(1H)-Naphthalenone, octahydro-, trans- (CAS 16021-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1(2H)-Naphthalenone, octahydro-4a,8a-dimethyl-7-(1-methylethyl)-, [4aR-(4aα,7β,8aα)]- [webbook.nist.gov]
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Cyclohexene Adduct
